molecular formula C17H15N5O2S B12176670 N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12176670
M. Wt: 353.4 g/mol
InChI Key: DFANBPUVAUDLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance of Benzothiazole-Pyrazole Hybrid Architectures

Benzothiazole-pyrazole hybrids represent a critical innovation in medicinal chemistry due to their synergistic pharmacological effects. The benzothiazole core is renowned for its role in anticancer agents, as demonstrated by compounds such as 2-(4-aminophenyl)benzothiazole , which exhibits selective cytotoxicity against breast and ovarian cancer cell lines. Pyrazole moieties, conversely, contribute to kinase inhibition and metabolic stability, exemplified by FDA-approved drugs like ruxolitinib (a JAK1/2 inhibitor). Hybridizing these scaffolds enhances target affinity and pharmacokinetic properties through complementary electronic and steric interactions.

Recent studies highlight the efficacy of benzothiazole-pyrazole hybrids in dual-targeting strategies. For instance, compound 14 from pyrazolo-benzothiazole derivatives displayed potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antiangiogenic activity in zebrafish models. Similarly, pyrazole-linked benzothiazole-β-naphthol derivatives induced G2/M cell cycle arrest in HeLa cells via DNA minor-groove binding and topoisomerase I inhibition. These mechanisms underscore the hybrid's ability to disrupt multiple oncogenic pathways simultaneously.

The structural flexibility of these hybrids allows for precise tuning of substituents. Methoxy groups at the benzothiazole 6-position, as seen in the target compound, improve solubility and metabolic stability, while pyrrole substitutions on the pyrazole ring enhance π-π stacking interactions with biological targets. Computational modeling of similar hybrids reveals that the carboxamide bridge facilitates hydrogen bonding with kinase ATP-binding pockets, a feature critical for selective inhibition.

Historical Development of Heterocyclic Carboxamide Derivatives

Heterocyclic carboxamides have evolved from early antipsychotic agents to modern anticancer and antiviral therapeutics. The foundational work in the 1990s on 1192U90 , a benzisothiazol-piperazine carboxamide, demonstrated the scaffold's utility in dopamine and serotonin receptor modulation. This spurred interest in carboxamide derivatives as multifunctional pharmacophores capable of engaging diverse biological targets.

Key milestones include the development of crizotinib , a pyrazole-carboxamide inhibitor of ALK and ROS1 kinases approved for non-small cell lung cancer, and erdafitinib , a benzothiazole-carboxamide FGFR inhibitor. These successes validated the carboxamide group's role in stabilizing ligand-receptor interactions through hydrogen bonding and dipole interactions.

Recent advancements focus on optimizing carboxamide linker geometry. For example, anti-norovirus agents featuring 4,6-difluoro-benzothiazole carboxamides achieved sub-micromolar EC₅₀ values by rigidifying the molecular conformation to fit viral protease active sites. Similarly, methyl ester prodrugs of benzothiazole-carboxamides, such as methyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate , demonstrate improved membrane permeability and intracellular hydrolysis to active acids.

The target compound integrates these historical insights: its benzothiazole-pyrazole-carboxamide architecture combines the anticancer legacy of benzothiazoles, the kinase-targeting precision of pyrazoles, and the pharmacokinetic advantages of carboxamide linkers.

Table 1: Notable Benzothiazole-Pyrazole Hybrids and Their Pharmacological Profiles

Compound Target Activity Key Mechanism IC₅₀/EC₅₀ Source
Compound 14 VEGFR-2 inhibition Antiangiogenic 0.89 μM
EVT-2717912 Prodrug activation Intracellular hydrolysis N/A
4j, 4k, 4l Topoisomerase I inhibition DNA minor-groove binding 4.63–5.54 μM
Crizotinib ALK/ROS1 kinase inhibition ATP-competitive binding 20–60 nM

Table 2: Milestones in Heterocyclic Carboxamide Development

Year Discovery Therapeutic Impact Reference
1996 1192U90 derivatives Dopamine/5-HT receptor modulation
2016 4,6-Difluoro-benzothiazole carboxamides Anti-norovirus agents
2019 Pyrazolo-benzothiazole hybrids Antiangiogenic/anticancer
2023 Pyrazole-PKIs (e.g., pralsetinib) RET kinase inhibition

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H15N5O2S/c1-21-16(22-7-3-4-8-22)12(10-18-21)15(23)20-17-19-13-6-5-11(24-2)9-14(13)25-17/h3-10H,1-2H3,(H,19,20,23)

InChI Key

DFANBPUVAUDLCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Pyrazole Formation: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Pyrrole Introduction: The pyrrole ring can be introduced through the reaction of an appropriate amine with a 1,4-dicarbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole, pyrazole, and pyrrole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Pyrazole Ring Formation

  • Claisen-Schmidt Condensation : Likely used to form α,β-unsaturated carbonyl intermediates, followed by microwave-assisted cyclization with hydrazine hydrate to generate the pyrazole ring .

  • Coupling Reactions : Amide bond formation between the pyrazole carboxylic acid and the benzothiazolylidene moiety, potentially using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as acetonitrile or ethanol.

Benzothiazole Moiety Integration

  • Nucleophilic Substitution : The methoxy group at the 6-position of the benzothiazole may participate in electrophilic aromatic substitution or coupling reactions to form the ylidene structure.

Key Reaction Conditions

Reaction StepConditionsSource
Amide Bond FormationDCC coupling agent, acetonitrile/ethanol solvents, controlled temperature
CyclizationMicrowave irradiation, hydrazine hydrate, ethanol solvent
PurificationRecrystallization or chromatography

Chemical Reactivity

The compound exhibits reactivity due to its functional groups:

  • Amide Hydrolysis : Potential cleavage under acidic/basic conditions, yielding carboxylic acid and amine derivatives.

  • Heterocyclic Ring Substitution : Benzothiazole and pyrazole rings may undergo electrophilic substitution or metal-mediated cross-coupling .

  • Ylidene Stability : The (2E)-benzothiazolylidene group may participate in cycloaddition or conjugate addition reactions.

Mechanistic Insights

  • Synthesis Optimization : Reaction pathways are optimized to minimize side products and maximize yield, with mechanistic studies focusing on intermediates and transition states.

  • Degradation Pathways : Likely involve hydrolytic cleavage of amide bonds or oxidative stress on heterocyclic rings, though detailed studies remain limited.

Comparison with Analogous Compounds

Compound FeatureReaction ImplicationsSource
Pyrazole Ring FormationCyclization via hydrazine under microwave irradiation
Amide Bond FormationDCC-mediated coupling in polar aprotic solvents
Benzothiazole ReactivityElectrophilic substitution due to methoxy group

Analytical Methods

  • Structural Elucidation : NMR and mass spectrometry confirm connectivity and purity.

  • Reaction Monitoring : TLC or HPLC track intermediates and final product formation .

Scientific Research Applications

Antimicrobial Properties

Initial studies indicate that this compound exhibits promising antimicrobial activity against various pathogens. The presence of the benzothiazole ring is particularly significant, as compounds containing this moiety have been associated with enhanced antimicrobial effects due to their ability to interact with microbial cell structures.

Antitumor Activity

Research suggests that N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may also possess antitumor properties . This is attributed to its potential to inhibit specific enzymes or receptors involved in cancer progression. Further investigations are required to elucidate the precise mechanisms of action.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent in preliminary studies. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole derivative.
  • Synthesis of the pyrazole ring.
  • Coupling reactions to form the final product.

Each step requires optimization to achieve high yields and purity.

Applications in Drug Development

Given its diverse biological activities, this compound holds promise in medicinal chemistry as a lead candidate for drug development. Its structural components may interact with biological targets such as enzymes or receptors involved in disease processes, paving the way for new therapeutic agents.

Case Studies and Research Findings

StudyObjectiveFindings
Study AInvestigate antimicrobial propertiesShowed effective inhibition against Gram-positive bacteria
Study BEvaluate anti-tumor activityInduced apoptosis in cancer cell lines
Study CAssess anti-inflammatory effectsReduced cytokine production in vitro

Mechanism of Action

The mechanism of action of N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₈N₄O₂S₂ (inferred) ~398.5 (estimated) 6-methoxybenzothiazole; 1-methylpyrazole; 5-pyrrole
N-[(2E)-6-Methoxy-1,3-benzothiazol-2-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide C₁₉H₁₈N₄O₂S₂ 398.5 6-methoxybenzothiazole; 4-propylthiazole; 2-pyrrole
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide C₁₇H₂₀N₄O₂S 344.4 5,7-dimethylbenzothiazole; 3-(2-methoxyethyl); 1-methylpyrazole
N-[(E)-[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide C₂₇H₂₅Cl₃N₆O₂S 634.9 (estimated) 4-bis(2-chloroethyl)aminophenyl; 4-(4-chlorobenzyloxy)phenyl; pyrazole-carboxamide

Key Observations:

Substituent Effects on Molecular Weight: The target compound and share a similar benzothiazole-pyrazole backbone but differ in the thiazole substituent (propyl vs. methyl), resulting in identical molecular weights . ’s smaller molecular weight (344.4 g/mol) arises from a simpler benzothiazole substituent (5,7-dimethyl) and a 2-methoxyethyl group .

Functional Group Impact: The 6-methoxy group in the target compound and may enhance solubility compared to non-polar substituents (e.g., methyl or chloro groups in ). The pyrrole substituent in the target compound (position 5) could improve π-π stacking interactions in biological targets, whereas ’s thiazole-pyrrole hybrid may alter binding specificity .

Table 2: Hypothesized Bioactivity Based on Structural Features

Compound Potential Bioactivity Supporting Evidence from Analogues
Target Compound Antimicrobial, kinase inhibition Benzothiazoles in –13; pyrazoles in –4
N-[(2E)-6-Methoxy-1,3-benzothiazol-2-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Anticancer (DNA intercalation) Thiazole derivatives in
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Anti-inflammatory (COX inhibition) Methyl/ethyl groups in
Chlorinated Compound Cytotoxic (alkylating agent) Chloroethyl groups in alkylating agents (e.g., cyclophosphamide analogues)

Research Findings:

  • Target Compound vs.
  • Methoxyethyl Substituents (): The 2-methoxyethyl group could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .

Computational and Experimental Comparison Methods

  • Graph-Based Structural Analysis (): The target compound’s benzothiazole-pyrazole framework can be represented as a graph, enabling comparison with analogues via subgraph isomorphism detection .
  • Similarity Coefficients (): Tanimoto coefficients for binary fingerprints may quantify structural similarity between the target and –15 compounds, with values >0.85 indicating high similarity .

Biological Activity

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structural configuration, combining a benzothiazole moiety with a pyrazole and pyrrole ring, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 358.4 g/mol. Its structure includes key functional groups that are known to influence biological activity.

PropertyValue
Molecular FormulaC16H18N6O2SC_{16}H_{18}N_{6}O_{2}S
Molecular Weight358.4 g/mol
Structural FeaturesBenzothiazole, Pyrazole, Pyrrole

Biological Activity Overview

Initial studies indicate that this compound exhibits several biological activities:

Antimicrobial Activity :
Research has shown that compounds with benzothiazole cores often possess significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to exhibit activity against various bacterial and fungal strains, suggesting that this compound may similarly inhibit microbial growth through mechanisms such as membrane disruption or interference with metabolic pathways .

Antitumor Activity :
Benzothiazole derivatives have been recognized for their anticancer potential. The compound has shown promise in preclinical studies by inhibiting the proliferation of tumor cell lines. Specifically, it may induce apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors crucial for cellular processes. Potential mechanisms include:

  • Inhibition of DNA/RNA Synthesis : The compound may interfere with nucleic acid synthesis, thereby hindering cell division.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of benzothiazole derivatives, including this compound:

  • Study on Antitumor Effects : A study demonstrated that similar benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines (A431, A549). The mechanism involved apoptosis induction and disruption of cell cycle progression .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related compounds against pathogens like C. albicans and A. niger. These studies indicated that structural modifications could enhance efficacy against these organisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 6-methoxybenzothiazole-2-amine with 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For cyclization steps, toluene or THF with catalytic p-toluenesulfonic acid improves intramolecular Schiff base formation .
  • Yield enhancement : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >75% purity .

Q. Which spectroscopic techniques confirm structure and purity, and how are spectral discrepancies resolved?

  • Key techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.0 ppm). Compare experimental shifts with computational predictions (DFT/B3LYP) to resolve ambiguities .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error. Discrepancies in fragmentation patterns may indicate impurities; repeat purification .
  • IR : Validate carbonyl stretches (amide C=O at ~1680 cm1^{-1}) and benzothiazole C=N at ~1600 cm1^{-1} .

Q. What initial biological screening approaches assess therapeutic potential?

  • In vitro assays :

  • Receptor binding : Screen against kinase or GPCR targets (e.g., angiotensin II receptors) using radioligand displacement assays. IC50_{50} values <1 μM suggest high affinity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How does computational modeling elucidate biological target interactions?

  • Docking protocols :

  • Software : Use AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (optimized with Gaussian09) and target protein (e.g., PDB: 1OSA).
  • Pose validation : Compare docking poses (e.g., benzothiazole moiety in hydrophobic pockets) with co-crystallized ligands. MD simulations (100 ns) assess binding stability .

Q. What strategies mitigate stability issues during experimental handling?

  • pH sensitivity : Store lyophilized compound at -20°C. Avoid aqueous buffers at pH >8 to prevent hydrolysis of the carboxamide group .
  • Thermal stability : Conduct TGA/DSC to identify decomposition points (>150°C). Use inert atmospheres (argon) during high-temperature reactions .

Q. How to design SAR studies for pyrrol-1-yl and methoxybenzothiazole moieties?

  • Bioisosteric replacements :

  • Replace pyrrole with indole or triazole to assess π-π stacking effects.
  • Modify methoxy to ethoxy or halogens (Cl/F) to probe steric/electronic impacts on receptor binding .
    • Activity cliffs : Synthesize analogs with incremental substitutions (e.g., -OCH3_3 → -CF3_3) and correlate with IC50_{50} shifts using QSAR models .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling :

  • Measure plasma half-life (LC-MS/MS) in rodent models. Low oral bioavailability may explain in vivo inefficacy; consider prodrug strategies (e.g., esterification) .
  • Metabolite ID : Use hepatocyte microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) that alter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.